3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound with the molecular formula C11H10N4. . The compound is characterized by a triazole ring fused to a phthalazine moiety, with methyl groups at the 3 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-phthalazinone with hydrazine derivatives, followed by cyclization with acetic anhydride . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced triazolophthalazine derivatives.
Substitution: Formation of substituted triazolophthalazine derivatives with various functional groups.
Scientific Research Applications
3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit carbonic anhydrase and cholinesterase enzymes, which are involved in various physiological processes . The binding of the compound to these targets can disrupt normal cellular functions, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
- 3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline
- 3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine
- 3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine
- 3-Methylsulfanyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine
Comparison: 3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, the presence of methyl groups at the 3 and 6 positions can enhance its lipophilicity and potentially improve its ability to cross biological membranes . This can result in better bioavailability and efficacy in therapeutic applications .
Properties
CAS No. |
21517-05-5 |
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Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3,6-dimethyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C11H10N4/c1-7-9-5-3-4-6-10(9)11-13-12-8(2)15(11)14-7/h3-6H,1-2H3 |
InChI Key |
YLIQBTQJJIWRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C |
Origin of Product |
United States |
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